molecular formula C28H45Cl2N3O2 B606601 Bendamustine dodecyl ester CAS No. 1456608-94-8

Bendamustine dodecyl ester

Cat. No. B606601
M. Wt: 526.587
InChI Key: RJNURICEBYUKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CEP-40125, also known as RXDX-107, is a DNA alkylating drug potentially for the treatment of advanced solid tumours.

Scientific Research Applications

Cytotoxic Efficacy Against Cancer Cells

Bendamustine dodecyl ester demonstrates potent cytotoxic effects against various cancer cell types. Studies reveal that bendamustine esters, including the dodecyl variant, are significantly more effective than the parent compound, bendamustine, in inducing cytotoxicity in cancer cells. These effects are evident in both hematologic and solid malignancies, such as malignant melanoma, colorectal carcinoma, and lung cancer (Huber et al., 2015).

Improved Drug Delivery and Efficacy in Solid Tumors

The formulation RXDX-107, a dodecanol alkyl ester of bendamustine, enhances drug delivery and demonstrates significant anti-tumor activity in preclinical models of solid tumors. This formulation, encapsulated in human serum albumin to form nanoparticles, shows a promising increase in efficacy and tissue biodistribution over traditional bendamustine, particularly in breast, lung, and ovarian cancer models (Martin et al., 2016).

Stability in Biological Systems

The stability of bendamustine esters, including the dodecyl variant, has been extensively studied. These esters show varied stability in plasma, which is crucial for their effectiveness in biological systems. The enzymatic hydrolysis rates and interaction with plasma proteins are key factors influencing their stability and, consequently, their therapeutic efficacy (Huber et al., 2015).

Synthesis and Production Improvement

Recent advancements in the synthesis of bendamustine, including its esters, have focused on improving efficiency and yield. Techniques such as flow microreactor technology have been employed to optimize the synthesis process, offering a potential for scalable and efficient production of bendamustine derivatives (Moldavsky et al., 2020).

Unique Mechanistic Features

Bendamustine, including its ester derivatives, exhibits unique mechanistic features compared to other alkylating agents. It activates specific DNA damage stress responses and apoptosis pathways, differentiating it from traditional alkylating chemotherapy agents. This unique mechanism suggests a distinct clinical efficacy profile, making it a valuable agent in cancer therapy (Leoni et al., 2008).

properties

CAS RN

1456608-94-8

Product Name

Bendamustine dodecyl ester

Molecular Formula

C28H45Cl2N3O2

Molecular Weight

526.587

IUPAC Name

dodecyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

InChI

InChI=1S/C28H45Cl2N3O2/c1-3-4-5-6-7-8-9-10-11-12-22-35-28(34)15-13-14-27-31-25-23-24(16-17-26(25)32(27)2)33(20-18-29)21-19-30/h16-17,23H,3-15,18-22H2,1-2H3

InChI Key

RJNURICEBYUKHL-UHFFFAOYSA-N

SMILES

O=C(OCCCCCCCCCCCC)CCCC1=NC2=CC(N(CCCl)CCCl)=CC=C2N1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CEP-40125;  CEP-40125;  CEP-40125;  RXDX-107;  RXDX-107;  RXDX-107

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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